Welcome to the BenchChem Online Store!
molecular formula C16H15NO4 B8668283 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid CAS No. 353497-35-5

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid

Cat. No. B8668283
M. Wt: 285.29 g/mol
InChI Key: GOSNMUNJYZVVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07112673B2

Procedure details

A mixture of 1-phenyl-1,3-dihydro-indol-2-one (80 g, 382 mmol), sodium hydroxide (16.06 g, 402 mmol) and tetrahydrofuran (113 ml) is heated to reflux (67° C.) for S hours. The solution is diluted with another portion of tetrahydrofuran (169 ml) and cooled to −10° C. A 20% solution of butyllithium in cyclohexane (122.3 g, 382 mmol) is added at this temperature followed by dimethylcarbonate (51.7 g, 573 mmol). Afterwards, the solution is stirred at −10° C. for 2 hours. Concentrated hydrochloric acid (38 ml) and water (125 ml) are added and the organic solvents are distilled off at reduced pressure. After addition of toluene (345 ml) to the suspension, the pH of the water phase is adjusted to 1.5 using hydrochloric acid (34 ml). After phase separation at 75° C., the organic phase is washed with another portion of water (120 ml), concentrated at reduced pressure and allowed to crystallize at 0° C. to yield 81.2 g of pure title compound (75%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
16.06 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
122.3 g
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
169 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][C:8]2=[O:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:17].[Na+].C([Li])CCC.C1CCCCC1.[CH3:30][O:31][C:32](=O)[O:33]C.Cl>O1CCCC1.O>[CH3:30][O:31][C:32]([N:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:15]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:9][C:8]([OH:16])=[O:17])=[O:33] |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(CC2=CC=CC=C12)=O
Name
Quantity
16.06 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
113 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
122.3 g
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
51.7 g
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
Cl
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
169 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67 °C
Stirring
Type
CUSTOM
Details
Afterwards, the solution is stirred at −10° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C
DISTILLATION
Type
DISTILLATION
Details
the organic solvents are distilled off at reduced pressure
ADDITION
Type
ADDITION
Details
After addition of toluene (345 ml) to the suspension
CUSTOM
Type
CUSTOM
Details
After phase separation at 75° C.
WASH
Type
WASH
Details
the organic phase is washed with another portion of water (120 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to crystallize at 0° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)N(C1=C(C=CC=C1)CC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 81.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.